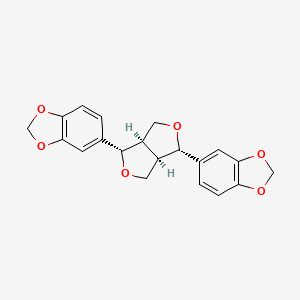

DL-Asarinin

Beschreibung

Eigenschaften

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871787 | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-24-6, 607-80-7 | |

| Record name | 1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sesamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the natural sources of DL-Asarinin

An In-depth Technical Guide on the Natural Sources of DL-Asarinin

Introduction

This compound, a furofuran lignan (B3055560), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties.[1] The naturally occurring enantiomer is typically (-)-Asarinin, also known as (-)-Episesamin.[2] This compound is found in a variety of plant species and is often investigated for its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway and biological interactions. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Natural Botanical Sources

(-)-Asarinin is distributed across several plant genera.[4] The concentration of this lignan can vary considerably based on the plant species, the specific part of the plant utilized, geographical origin, and the extraction methods employed.[1][3] Prominent plant sources include species from the genera Asarum, Piper, Horsfieldia, Magnolia, and Virola.[1]

Quantitative Analysis of (-)-Asarinin Content

The yield of (-)-Asarinin from various botanical origins is summarized in the table below. It is important to note that direct comparisons should be made with caution due to the variability in extraction and analytical methods used across different studies.

| Plant Source | Plant Part | Extraction Method | (-)-Asarinin Content/Yield | Reference(s) |

| Asarum heterotropoides & Asarum sieboldii | Roots | Not specified | 1.268–2.591 mg/g | [1][5] |

| Piper chaba | Fruit | Acetone (B3395972) Soxhlet | up to 2.108% | [1] |

| Horsfieldia spicata | Dried Leaves | Methanol (B129727) Maceration | ~0.00067% | [1] |

| Anemopsis californica | Roots | Not specified | 4.7 ± 0.4 % | [6] |

| Magnolia biondii | Flower Buds | Methanol Extraction | Magnolin (a related lignan) content: 0.61-1.08% | [1] |

| Virola surinamensis | Leaves | Not specified | Presence confirmed, quantitative data not available | [1] |

Experimental Protocols: Isolation and Quantification

The isolation and purification of (-)-Asarinin from plant matrices are critical for ensuring the purity and accurate quantification of the compound.[1] These processes typically involve an initial solvent extraction followed by chromatographic purification.[3]

General Workflow for Extraction and Isolation

A common workflow for obtaining (-)-Asarinin from plant material is depicted below.[1]

Caption: General workflow for the extraction and isolation of (-)-Asarinin.

Extraction Methodologies

1. Maceration (e.g., for Horsfieldia spicata) [7]

-

Preparation : Air-dry the plant material (e.g., 1.5 kg of H. spicata leaves) and grind it into a fine powder to increase the surface area for extraction.[3][7]

-

Extraction : Macerate the powdered material in a suitable solvent like methanol (e.g., 15 L) at room temperature for an extended period (e.g., 24 hours).[7] This process is often repeated three times to ensure exhaustive extraction.[2]

-

Concentration : Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1][7]

2. Soxhlet Extraction (e.g., for Piper chaba) [1]

-

Preparation : Place the dried, powdered plant material into a thimble.

-

Extraction : Position the thimble within a Soxhlet extractor and continuously extract with a suitable solvent (e.g., acetone or methanol) for several hours.[1]

-

Concentration : Evaporate the solvent from the collected extract to yield the crude extract.[1]

3. Ultrasonic Extraction (e.g., for Asarum sieboldii) [5]

-

Preparation : Accurately weigh approximately 1.0 g of the powdered root and rhizome material.

-

Extraction : Add 15 mL of methanol and sonicate in an ultrasonic bath for 45 minutes (e.g., at 500 W and 40 kHz).[5]

-

Filtration : After allowing the solution to cool, filter the extract to separate it from the solid plant material.[5]

Purification and Isolation

1. Liquid-Liquid Partitioning [2][5]

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.[2]

-

This step separates compounds based on their polarity. Lignans like (-)-Asarinin typically concentrate in the medium-polarity fraction, such as the ethyl acetate fraction.[2][5]

2. Column Chromatography [1][2]

-

The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography.[2]

-

The column is eluted with a solvent gradient of increasing polarity, commonly using a mixture of n-hexane and ethyl acetate.[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are combined, and the solvent is evaporated.[2]

3. Final Purification [2]

-

The enriched solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, needle-like crystals of (-)-Asarinin.[2]

Biosynthesis and Biological Activity

Biosynthetic Pathway of (-)-Asarinin

The biosynthesis of (-)-Asarinin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[8] A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, which is the monolignol precursor for many lignans.[8][9] Two molecules of coniferyl alcohol then undergo stereospecific dimerization to form pinoresinol, a key intermediate.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

DL-Asarinin biosynthesis pathway in plants

An In-depth Technical Guide on the DL-Asarinin Biosynthesis Pathway in Plants

Introduction

This compound, a furofuran lignan (B3055560), is a significant bioactive compound found in various plant species, particularly those of the Asarum genus.[1] It has attracted considerable attention from researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Asarinin (B95023) is an epimer of sesamin.[3] Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel enzymatic catalysts.[1] This technical guide provides a comprehensive overview of the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the synthesis of this compound in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which is one of the major routes in plant metabolism for producing a wide array of natural products.[1][4] The pathway begins with the aromatic amino acid L-phenylalanine.[1]

From L-Phenylalanine to Coniferyl Alcohol

The initial phase of the pathway involves a series of well-characterized enzymatic reactions that convert L-phenylalanine into coniferyl alcohol, a key monolignol precursor.[1]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to form p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by converting it into its corresponding thioester, p-coumaroyl-CoA.[1]

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The subsequent methylation of the 3-hydroxyl group of caffeoyl-CoA by CCoAOMT yields feruloyl-CoA.[1]

-

Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is reduced by CCR to form coniferaldehyde (B117026).[1]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Finally, coniferaldehyde is reduced to coniferyl alcohol by CAD.[1]

Dimerization and Furan Ring Formation

The subsequent steps involve the critical dimerization of coniferyl alcohol and the formation of the characteristic furofuran structure of asarinin.

-

Dimerization to Pinoresinol (B1678388): Two molecules of coniferyl alcohol undergo a stereospecific dimerization to form (+)-pinoresinol. This reaction is mediated by laccases or peroxidases, which oxidize coniferyl alcohol into radicals.[1] The stereochemistry of this coupling is controlled by dirigent proteins (DIRs).[1]

-

Reduction to Lariciresinol and Secoisolariciresinol (B192356): Pinoresinol is then sequentially reduced. Pinoresinol-lariciresinol reductase (PLR) converts pinoresinol into lariciresinol, which is then further reduced to secoisolariciresinol by secoisolariciresinol dehydrogenase (SDH).

-

Cyclization to Matairesinol and subsequent modifications: Although not fully elucidated for asarinin specifically, in many lignan pathways, secoisolariciresinol can be oxidized to matairesinol. The pathway from these central lignan intermediates to asarinin involves further enzymatic modifications, including methylenedioxy bridge formation, which is a characteristic feature of asarinin's structure. Full-length transcriptome analysis of Asarum sieboldii has identified 97 candidate transcripts related to asarinin metabolism, including six novel genes encoding enzymes potentially involved in these later steps.[5]

Below is a diagram illustrating the core biosynthetic pathway leading to the central lignan precursor, pinoresinol.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Full-length transcriptome analysis and identification of genes involved in asarinin and aristolochic acid biosynthesis in medicinal plant Asarum sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of DL-Asarinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Asarinin is a naturally occurring lignan (B3055560) found in various plant species, including those of the Asarum and Zanthoxylum genera.[1][2] As a furofuran lignan, it possesses a complex chemical architecture characterized by multiple stereocenters, leading to several possible stereoisomers. This document provides an in-depth analysis of the chemical structure and stereochemistry of this compound, a racemic mixture of its enantiomeric forms. It consolidates quantitative physicochemical and biological data, details relevant experimental protocols for its synthesis and characterization, and visualizes key stereochemical relationships and biological pathways. This guide is intended to serve as a core technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Nomenclature

Asarinin is a lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system, with two 1,3-benzodioxole (B145889) moieties attached at the C1 and C4 positions.[3][4] The systematic IUPAC name for the most commonly referenced enantiomer, (-)-Asarinin, is 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole.[4] The term "this compound" refers to a racemic mixture of the (+) and (-) enantiomers.

Table 1: Chemical Identifiers and Properties of Asarinin

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | [3][4][5] |

| Molecular Weight | 354.4 g/mol | [3][4][5] |

| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [4] |

| CAS Number | 133-04-0 (for (-)-Asarinin) | [5][6] |

| PubChem CID | 101612 | [3] |

| Canonical SMILES | C1[C@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [3] |

| InChI Key | PEYUIKBAABKQKQ-WZBLMQSHSA-N | [3] |

Stereochemistry

The stereochemistry of Asarinin is complex, arising from four chiral centers within its furofuran core. Asarinin is a diastereomer of Sesamin. In Asarinin, the two benzodioxole groups are in a pseudo-axial orientation relative to the furofuran ring system. The "DL" designation signifies a 1:1 racemic mixture of the D-(+) and L-(-) enantiomers.[2] The absolute configuration of these enantiomers determines their optical rotation.

Caption: Stereochemical relationship between this compound and its diastereomer, Sesamin.

Quantitative Data

Physicochemical Properties

The physical and chemical properties of Asarinin are critical for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for Asarinin

| Property | Value | Conditions / Notes | Source |

| Appearance | White needle-like crystals | [7] | |

| Melting Point | 121 °C | [6] | |

| Optical Rotation ([α]D) | -118.6° to -122° | c=1, Chloroform, 20-23 °C | [6] |

| Solubility | Soluble in boiling methanol, ethanol, chloroform, acetone, benzene. Practically insoluble in water. | DMF: 20 mg/mL; DMSO: 10 mg/mL | [5][7] |

| logP | 3.22 | Moderately lipophilic | [8] |

| logS (Water Solubility) | -4.39 | Low solubility in water | [8] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of Asarinin.

Table 3: Spectroscopic Data for Asarinin

| Spectrum Type | Parameters | Data / Peaks | Source |

| ¹H-NMR | 400 MHz, DMSO-d6 | See original source for peak assignments. | [9] |

| ¹H-NMR | 400 MHz, CDCl₃ | See original source for peak assignments. | [10] |

| UV λmax | Not specified | 237, 288 nm | [5] |

| Mass Spectrometry | Not specified | Molecular Ion consistent with C₂₀H₁₈O₆ | [3] |

Crystallographic Data

X-ray crystallography provides definitive proof of structure and stereochemistry.

Table 4: Crystallographic Data for (-)-Asarinin

| Parameter | Value | Source |

| CCDC Number | 292452 | [4] |

| Associated DOI | 10.1021/np050106d | [4] |

Note: Detailed unit cell parameters and space group information are available through the Cambridge Crystallographic Data Centre (CCDC) using the provided number.

Biological Activity Data

Asarinin exhibits a range of biological activities, with cytotoxic effects against cancer cell lines being of particular interest.

Table 5: In Vitro Cytotoxicity of (-)-Asarinin

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Source |

| A2780 | Human Ovarian Cancer | 38.45 | 48 h | [1][5][7] |

| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h | [1][5][7] |

| MCF-7 | Human Breast Cancer | 67.25 | Not Specified | [1] |

| IOSE | Non-cancerous Ovarian | >200 | 48 h | [1][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via several routes. A common method involves the dimerization of a suitable precursor. The following is a generalized protocol based on established literature.[11]

Caption: Generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Precursor Synthesis: A suitable monomeric precursor, often derived from piperonal, is synthesized. This typically involves multiple steps to install the necessary functional groups.

-

Dimerization: The key step is the oxidative dimerization of the precursor. This reaction is often mediated by an oxidizing agent, leading to the formation of the central furofuran ring system as a mixture of diastereomers (this compound and DL-Sesamin).

-

Isomer Separation: The resulting mixture is subjected to purification, typically via column chromatography, to separate this compound from its diastereomer, DL-Sesamin.

-

Characterization: The final product is characterized using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.

Characterization Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 4-5 mg of purified this compound is dissolved in 0.65 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃).[9]

-

Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used.[9][10]

-

Data Acquisition: ¹H-NMR spectra are acquired at a constant temperature (e.g., 25 °C) with a sufficient number of scans (e.g., 8) to achieve a good signal-to-noise ratio.[9]

-

Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathways and Mechanism of Action

(-)-Asarinin has been shown to induce apoptosis in human ovarian cancer cells through the activation of both intrinsic and extrinsic caspase pathways.[1][5][7] It also inhibits the STAT3 survival pathway.[1][7]

Caption: Anticancer signaling pathway of (-)-Asarinin in ovarian cancer cells.[1]

Conclusion

This compound is a stereochemically rich lignan with significant, demonstrable biological activity. A thorough understanding of its structure, stereoisomeric forms, and physicochemical properties is essential for its development as a potential therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and drug development, facilitating further investigation into the pharmacological potential of this compelling natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Asarinin | C20H18O6 | CID 11869417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. ASARININ | 133-04-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR data -Comprehensive Medicinal Plant Database [mpdb.nibiohn.go.jp]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822) [hmdb.ca]

- 11. pubs.acs.org [pubs.acs.org]

A Comparative Analysis of the Biological Activities of DL-Asarinin and (-)-Asarinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asarinin, a furofuran lignan (B3055560) found in various medicinal plants, has attracted considerable interest for its diverse pharmacological properties. It exists as a racemic mixture, DL-Asarinin, and as individual enantiomers, with the levorotatory form, (-)-Asarinin, being the most commonly occurring and studied isomer. This technical guide provides a comprehensive overview of the biological activities of asarinin, with a primary focus on (-)-Asarinin due to the extensive available research. A critical knowledge gap exists in the scientific literature regarding the specific biological activities of this compound, with no direct comparative studies against (-)-Asarinin. This document will synthesize the current understanding of (-)-Asarinin's anticancer, anti-inflammatory, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways. The importance of stereochemistry in the bioactivity of lignans (B1203133) will be discussed to provide a theoretical framework for potential differences between the racemic mixture and the pure enantiomer.

Introduction: The Significance of Stereochemistry in Asarinin's Bioactivity

Lignans are a class of polyphenolic compounds whose biological activities are often intrinsically linked to their three-dimensional structure.[1] The spatial arrangement of atoms, or stereochemistry, can significantly influence a molecule's interaction with chiral biological targets such as enzymes and receptors, leading to differences in pharmacological effects between enantiomers.[2] While this compound is a 1:1 mixture of (+)- and (-)-enantiomers, the vast majority of preclinical research has focused exclusively on the naturally abundant (-)-Asarinin.[3] This leaves a significant void in our understanding of how the racemic form behaves and whether the presence of the (+)-enantiomer alters the overall biological profile. It is plausible that the (+)-enantiomer could be less active, inactive, or even exhibit different or opposing effects compared to the (-)-form. Therefore, while this guide provides an in-depth analysis of (-)-Asarinin, it also underscores the critical need for future research into the pharmacological properties of this compound to fully elucidate its therapeutic potential.

Anticancer Activity of (-)-Asarinin

(-)-Asarinin has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in human ovarian and gastric cancers.[4][5] Its anticancer activity is attributed to the induction of apoptosis through multiple signaling pathways.

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A2780 | Human Ovarian Cancer | 38.45 | 48h | [5] |

| SKOV3 | Human Ovarian Cancer | 60.87 | 48h | [5] |

| MC | Human Gastric Precancerous Lesion Cells | 140 | 24-48h | [6] |

Signaling Pathways in Anticancer Activity

(-)-Asarinin's anticancer mechanism involves the induction of mitochondrial reactive oxygen species (ROS) accumulation, which in turn inhibits the STAT3 signaling pathway and activates caspase-dependent apoptosis.[6]

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of (-)-Asarinin for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Treatment: Treat cells with (-)-Asarinin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity of (-)-Asarinin

(-)-Asarinin has demonstrated significant anti-inflammatory and anti-allergic properties. Its mechanism of action involves the inhibition of mast cell activation, a critical event in allergic and inflammatory responses.[6]

Quantitative Data: Inhibition of Mast Cell Degranulation

| Cell Line | Assay | IC50 (µM) | Reference |

| LAD2 (Human Mast Cell Line) | β-hexosaminidase release | 35.26 | [6] |

Signaling Pathways in Anti-inflammatory Activity

(-)-Asarinin acts as a Src family kinase inhibitor, suppressing the phosphorylation of Lyn and Fyn kinases in mast cells. This, in turn, downregulates downstream signaling molecules like PLC-γ1, p38α, and Akt, leading to the inhibition of mast cell degranulation and the release of histamine (B1213489) and pro-inflammatory cytokines.[6]

Experimental Protocols

-

Cell Sensitization: Sensitize LAD2 cells with IgE overnight.

-

Pre-treatment: Wash the cells and pre-treat with various concentrations of (-)-Asarinin for 20 minutes.

-

Stimulation: Stimulate the cells with an appropriate antigen to induce degranulation.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Absorbance Measurement: Stop the reaction and measure the absorbance to quantify the amount of released β-hexosaminidase.

Neuroprotective Effects of (-)-Asarinin

Emerging evidence suggests that (-)-Asarinin possesses neuroprotective properties, potentially through its anti-inflammatory and signaling modulatory effects.

Quantitative Data: Neuroprotection

Signaling Pathways in Neuroprotection

(-)-Asarinin has been shown to induce dopamine (B1211576) biosynthesis through the PKA-CREB-TH signaling pathway. It also protects against neurotoxin-induced cell death by inhibiting the sustained activation of the ERK-p38MAPK-JNK1/2-caspase-3 pathway.

Experimental Protocols

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Pre-treatment: Pre-treat the cells with (-)-Asarinin for a specified duration.

-

Neurotoxin Exposure: Expose the cells to a neurotoxin such as 6-OHDA.

-

Cell Viability Assessment: Determine cell viability using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Conclusion and Future Directions

The available scientific evidence strongly supports the multifaceted biological activities of (-)-Asarinin, particularly its anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms underlying these activities are being elucidated, revealing its interaction with key signaling pathways such as STAT3, Src family kinases, and MAPK pathways.

However, a significant knowledge gap remains concerning the biological profile of this compound. The absence of direct comparative studies between the racemic mixture and the pure (-)-enantiomer is a major limitation in the field. Future research should prioritize the following:

-

Comparative in vitro and in vivo studies: Directly compare the anticancer, anti-inflammatory, and neuroprotective activities of this compound and (-)-Asarinin to determine the influence of the (+)-enantiomer.

-

Pharmacokinetic profiling: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of both this compound and (-)-Asarinin to understand potential differences in their bioavailability and in vivo fate.

-

Elucidation of the (+)-enantiomer's activity: Characterize the biological activities of the purified (+)-enantiomer to ascertain its individual contribution to the overall pharmacological profile of the racemate.

Addressing these research questions will provide a more complete understanding of asarinin's therapeutic potential and guide the development of future lignan-based therapeutics.

References

The Pharmacological Landscape of DL-Asarinin: A Technical Guide for Researchers

An In-depth Exploration of a Bioactive Lignan (B3055560) for Drug Development Professionals

Introduction: DL-Asarinin, a naturally occurring lignan found in various plant species, including those of the Asarum and Zanthoxylum genera, presents a compelling profile for therapeutic investigation. As a racemic mixture of (+)-asarinin and (-)-asarinin (B1665185), its pharmacological activities are of significant interest to the scientific community. While a substantial body of research has focused on the more biologically active enantiomer, (-)-asarinin, this guide aims to provide a comprehensive overview of the known pharmacological properties of the racemic compound, this compound. Where data for the racemate is limited, information on (-)-asarinin will be presented as a proxy, given its likely contribution to the overall activity of this compound. This document will delve into its anticancer, anti-inflammatory, neuroprotective, and potential cardiovascular effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Properties of this compound

This compound exhibits a diverse range of biological activities, primarily attributed to its levorotatory enantiomer, (-)-asarinin. These activities stem from its ability to modulate critical cellular signaling pathways, induce apoptosis in cancer cells, and mitigate inflammatory responses.

Anticancer Activity

The anticancer potential of asarinin (B95023) has been predominantly studied using the (-)-asarinin enantiomer, which has demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Anticancer Data for (-)-Asarinin:

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A2780 | Human ovarian cancer | 38.45 | 48 | [1] |

| SKOV3 | Human ovarian cancer | 60.87 | 48 | [1] |

| MC | Human gastric precancerous lesion | 140 | Not specified | [1] |

It is important to note that (-)-Asarinin showed no significant inhibition of normal gastric epithelial cells (GES-1) and immortalized ovarian surface epithelial cells, suggesting a degree of selectivity for cancer cells[1]. The cytotoxic activity is also stereospecific, as the epimer (-)-sesamin (B1663412) shows significantly lower potency[1].

Signaling Pathways in Anticancer Activity:

The anticancer effects of (-)-asarinin are mediated through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.

-

STAT3 Signaling Pathway: (-)-Asarinin has been shown to inhibit the STAT3 signaling pathway in human gastric precancerous lesion cells. This inhibition leads to a decrease in the expression of downstream anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis[1].

-

Caspase Activation Pathway: In human ovarian cancer cells, (-)-asarinin induces apoptosis through the activation of caspase-3, -8, and -9[1]. This indicates the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Mitochondrial Reactive Oxygen Species (ROS) Accumulation: (-)-Asarinin promotes the accumulation of mitochondrial ROS, leading to mitochondrial damage, reduced ATP production, and subsequent apoptosis[1].

Anti-inflammatory and Anti-allergic Effects

(-)-Asarinin has demonstrated significant anti-allergic and anti-inflammatory properties, primarily through the inhibition of mast cell activation.

Quantitative Anti-allergic Data for (-)-Asarinin:

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| LAD2 | Histamine release | 50 | Significant inhibition | [1] |

| LAD2 | Cytokine release (TNF-α, MCP-1, IL-4, IL-5) | Not specified | Significant reduction | [1] |

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory effects of (-)-asarinin are attributed to its ability to inhibit Src family kinases.

-

Src Family Kinase Inhibition: In mast cells, (-)-asarinin inhibits the phosphorylation of Src family kinases like Lyn and Fyn. This action downregulates the phosphorylation of downstream signaling molecules such as PLC-γ1, p38α, and Akt, ultimately suppressing mast cell degranulation and the release of inflammatory mediators[1].

Neuroprotective Effects

Emerging evidence suggests that asarinin may possess neuroprotective properties. In silico studies on asarinin (racemic form not specified) have indicated its potential in migraine management through interactions with the CGRP receptor. While experimental data on this compound is scarce, studies on related lignans (B1203133) and the known anti-inflammatory actions of asarinin suggest a potential role in mitigating neuroinflammation.

Cardiovascular Effects

The cardiovascular effects of this compound are not well-documented. However, as a lignan, it belongs to a class of compounds that have been investigated for their potential cardiovascular benefits. Further research is required to elucidate any direct effects of this compound on the cardiovascular system.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Protein Expression Analysis: Western Blotting

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Cleaved Caspase-3, β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, largely through the activity of its (-)-enantiomer, exhibits promising pharmacological properties, particularly in the realms of anticancer and anti-inflammatory research. Its mechanisms of action, involving the modulation of key signaling pathways like STAT3 and Src kinases, provide a solid foundation for further investigation.

However, a significant knowledge gap exists concerning the specific pharmacological profile of the racemic this compound. Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive studies on the racemic mixture to determine its specific IC50 values, efficacy in various models, and pharmacokinetic/pharmacodynamic profile.

-

Comparative enantiomer studies: Performing head-to-head comparisons of the pharmacological activities of (+)- and (-)-asarinin to understand their individual contributions to the effects of the racemate.

-

In vivo studies: Progressing to in vivo animal models to assess the efficacy, toxicity, and pharmacokinetic properties of this compound for its anticancer, anti-inflammatory, neuroprotective, and potential cardiovascular effects.

-

Exploration of cardiovascular effects: Initiating studies to investigate the potential impact of this compound on cardiovascular health.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

DL-Asarinin mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of DL-Asarinin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a lignan (B3055560) compound, has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic development. Its diverse effects include anti-cancer, anti-inflammatory, and anti-viral properties.[1] This technical guide provides a detailed overview of the known mechanisms of action of this compound in cancer cells, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the implicated signaling pathways and workflows. The anti-cancer effects of this compound are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation and metastasis.[1]

Cytotoxicity and Anti-proliferative Effects

This compound exhibits significant cytotoxic and pro-apoptotic effects across various cancer cell lines, with a particular emphasis on ovarian and gastric cancers.[2] Its mechanism is multifaceted, primarily involving the induction of oxidative stress and the targeted inhibition of key cell survival pathways.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |

| A2780 | Human Ovarian Cancer | 38.45 | 48 |

| SKOV3 | Human Ovarian Cancer | 60.87 | 48 |

| MCF-7 | Human Breast Cancer | 67.25 | Not Specified |

| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 |

| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 |

(Data sourced from BenchChem[2])

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][3] A key event in this compound-induced apoptosis is the activation of a cascade of caspases, which are cysteine-aspartic proteases that play essential roles in programmed cell death.

Mitochondrial (Intrinsic) Pathway

This compound promotes the accumulation of mitochondrial reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][4] This results in a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[4][5]

Caspase Activation

The released cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[5] this compound also stimulates the activation of caspase-8, the initiator caspase for the extrinsic pathway.[6][7] Both pathways converge on the activation of caspase-3, an executioner caspase, which then orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5] The cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established marker of caspase-3 activation.[1] Pretreatment with caspase inhibitors has been shown to attenuate the cell death induced by this compound, confirming the caspase-dependent nature of the apoptosis.[6][7]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in cancer cells, primarily at the G0/G1 phase.[1] This prevents the cells from progressing through the cell cycle and undergoing division. The arrest at the G0/G1 phase is associated with the downregulation of cyclin D1, a key regulator of this phase transition.[1]

Inhibition of Signaling Pathways

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively activated in cancer cells and plays a pivotal role in cell survival and proliferation.[2] this compound has been found to inhibit the STAT3 signaling pathway.[2][4] In vitro studies have shown that this compound exerts its pro-apoptotic effects in malignant transformed human gastric epithelial cells by modulating this pathway, and agonists of STAT3 were able to abolish these effects.[4] In vivo, this compound was shown to inhibit the STAT3 pathway in the gastric mucosa of mice.[4]

Anti-Metastatic Potential

In addition to inducing apoptosis and inhibiting proliferation, this compound has also been suggested to inhibit metastasis.[1]

Experimental Protocols

Detailed methodologies for key experiments used to investigate the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.[5][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[8]

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[8]

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend in 500 µL of PBS. Add 5 µL of RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Staining: Add 10 µL of PI solution (50 µg/mL) to each sample and incubate for 15 minutes in the dark.

-

Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through a multi-pronged mechanism of action. Its ability to induce caspase-dependent apoptosis via both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways like STAT3, underscores its therapeutic promise. The generation of mitochondrial ROS appears to be a key initiating event in its cytotoxic activity. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential use in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

DL-Asarinin: A Potent Inhibitor of Foot-and-Mouth Disease Virus Replication

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of DL-Asarinin against the Foot-and-Mouth Disease Virus (FMDV). This compound, a lignan (B3055560) found in various plants, has demonstrated significant potential as a therapeutic agent against this highly contagious and economically devastating livestock disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.

Core Findings: Quantitative Antiviral Activity

Recent research has established (-)-Asarinin as a potent and selective inhibitor of FMDV replication.[1] Its antiviral efficacy is comparable to, and in some assays greater than, the benchmark antiviral drug ribavirin.[1][2] The primary mechanism of action is the specific inhibition of the viral RNA-dependent RNA polymerase (3Dpol), an enzyme essential for the replication of the FMDV genome.[2][3]

| Parameter | Value (µM) | 95% Confidence Interval | Assay | Cell Line | Notes |

| EC50 | 15.11 ± 1.18 | 13.72 to 16.49 | Immunoperoxidase Monolayer Assay (IPMA) | BHK-21 | Measures the concentration for 50% reduction of viral infection. |

| IC50 | 10.37 | Not Specified | Cell-based FMDV Minigenome Assay | Not Specified | Measures the concentration for 50% inhibition of viral polymerase activity (GFP expression). |

Table 1: In vitro antiviral activity of (-)-Asarinin against FMDV.[2]

Studies have shown a robust dose-dependent reduction in viral copy numbers and the synthesis of negative-strand viral RNA in the presence of (-)-Asarinin.[2][4] At a concentration of 40 µM, (-)-Asarinin was found to completely inhibit 50% of FMDV.[2]

Mechanism of Action: Targeting the Viral Polymerase

The antiviral effect of (-)-Asarinin is mediated by its direct inhibition of the FMDV 3Dpol.[2][3] In silico predictions suggest that (-)-Asarinin preferentially binds to the active site of the FMDV 3Dpol.[2][5] This targeted action prevents the polymerase from replicating the viral RNA, thereby halting the production of new virus particles.[3][6] Importantly, studies have confirmed that (-)-Asarinin does not inhibit the FMDV 3C protease, indicating a specific mechanism of action.[1][2]

Caption: Mechanism of this compound against FMDV.

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.

Cell and Virus Culture

-

Cell Line: Baby Hamster Kidney (BHK-21) cells were used for viral propagation and antiviral assays.

-

Virus Strain: Foot-and-Mouth Disease Virus serotype A (A/TAI/NP05/2017) was propagated in BHK-21 cells to generate virus stock.[2] The 50% tissue culture infective dose (TCID50) was calculated using the Reed–Muench method.[2]

Cytotoxicity Assay

The cytotoxicity of (-)-Asarinin on BHK-21 cells was determined using a standard MTT assay to establish the non-toxic concentration range for subsequent antiviral experiments.

Antiviral Activity Assays

The antiviral activity of (-)-Asarinin was evaluated at different stages of viral infection, including pre-viral entry, post-viral entry, and a protective effect assay.[1][2]

Post-Viral Entry Assay:

-

BHK-21 cells were seeded in 96-well plates and infected with FMDV.

-

After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed.

-

Medium containing various concentrations of (-)-Asarinin was added to the wells.

-

The plates were incubated, and the cytopathic effect (CPE) was observed and quantified using crystal violet staining.[1][2]

Immunoperoxidase Monolayer Assay (IPMA):

-

Following the post-viral entry protocol, infected BHK-21 cells were fixed.

-

The cells were then incubated with a primary antibody against FMDV, followed by a secondary antibody conjugated to horseradish peroxidase.

-

A substrate was added to visualize the FMDV-positive cells.

-

The number of infected cells was counted to determine the dose-dependent reduction in viral protein expression.[1][2]

Caption: General workflow for in vitro antiviral analysis.

Viral RNA Quantification by RT-qPCR

-

Total RNA was extracted from FMDV-infected BHK-21 cells treated with (-)-Asarinin.

-

Reverse transcription-quantitative PCR (RT-qPCR) was performed to quantify the viral load by detecting the 5' untranslated region (5' UTR) of FMDV and to measure the synthesis of negative-strand RNA.[2]

-

The results demonstrated a dose-dependent reduction in viral copy numbers with (-)-Asarinin treatment.[2][4]

Cell-Based FMDV Minigenome Assay

This assay was used to specifically confirm the targeting of FMDV 3Dpol by (-)-Asarinin.[2] A minigenome system expressing a reporter gene (like GFP) under the control of the FMDV replication machinery was used. The inhibition of GFP expression in the presence of (-)-Asarinin directly correlated with the inhibition of the viral polymerase activity.[2][5]

Conclusion and Future Directions

The data presented in this guide strongly support this compound as a promising candidate for the development of novel antiviral therapies against FMDV. Its potent and selective inhibition of the viral 3Dpol provides a clear and targeted mechanism of action. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the evaluation of its activity against a broader range of FMDV serotypes. These steps will be crucial in translating these promising in vitro findings into effective therapeutic strategies for the control and prevention of Foot-and-Mouth Disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) | Semantic Scholar [semanticscholar.org]

The Anti-inflammatory Potential of DL-Asarinin: A Technical Overview for Researchers

Disclaimer: Scientific literature predominantly focuses on the biological activities of the stereoisomer (-)-Asarinin. Direct, comprehensive studies on the anti-inflammatory effects of the racemic mixture DL-Asarinin are limited. This document summarizes the available data, primarily on (-)-Asarinin, which is a component of this compound, to provide insights into its potential anti-inflammatory properties.

This compound, a lignan (B3055560) found in various plant species, has garnered interest for its potential therapeutic applications. This technical guide delves into the anti-inflammatory effects attributed primarily to its levorotatory isomer, (-)-Asarinin. The subsequent sections will detail the quantitative data from preclinical studies, provide comprehensive experimental protocols for key assays, and visualize the implicated signaling pathways.

Core Research Findings

(-)-Asarinin has demonstrated significant anti-inflammatory and anti-allergic properties in both cellular and animal models. Its primary mechanism of action appears to be the inhibition of mast cell activation, a critical event in the inflammatory cascade. This is achieved through the suppression of Src family kinases, which are key regulators of inflammatory signaling pathways.[1]

In preclinical studies, (-)-Asarinin has been shown to reduce the release of pro-inflammatory mediators, including histamine (B1213489) and various cytokines, from mast cells. Furthermore, in animal models of allergic rhinitis, it has been observed to alleviate inflammatory symptoms.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on (-)-Asarinin, showcasing its inhibitory effects on various inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of (-)-Asarinin on LAD2 Human Mast Cells

| Parameter Assessed | Cell Line | Treatment | Concentration | Effect | Reference |

| β-hexosaminidase Release | LAD2 | (-)-Asarinin | 50 µM (20 min) | IC50 of 35.26 µM | [2] |

| Histamine Release | LAD2 | (-)-Asarinin | 50 µM (20 min) | Significant inhibition | [2] |

| Calcium Flux | LAD2 | (-)-Asarinin | 25 µM (30 min) | Significant reduction | [2] |

| Cytokine Release (TNF-α, MCP-1, IL-4, IL-5) | LAD2 | (-)-Asarinin | Not specified | Significant reduction | [2] |

| Phosphorylation of Lyn and Fyn (Src family kinases) | LAD2 | (-)-Asarinin | 100 µM (6h) | Inhibition | [1] |

Table 2: In Vivo Anti-allergic and Anti-inflammatory Effects of (-)-Asarinin in Mouse Models

| Animal Model | Treatment | Dosage | Effect | Reference |

| OVA-induced Systemic Anaphylaxis | (-)-Asarinin | 2.50 mg/kg (p.o.) | Reduced serum histamine, TNF-α, MCP-1, IL-4, and IL-5 | [2] |

| OVA-induced Allergic Rhinitis | (-)-Asarinin | 5.0 mg/kg (p.o., daily for 7 days) | Inhibited scratching and sneezing; reduced serum histamine, total IgE, and IL-4; attenuated inflammatory infiltration and nasal mucosa thickening | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of (-)-Asarinin.

Inhibition of Mast Cell Activation in LAD2 Human Mast Cells

1. Cell Culture and Sensitization:

-

Cell Line: Human mast cell line LAD2.[2]

-

Culture Conditions: LAD2 cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).[3]

-

Sensitization: For degranulation and cytokine release assays, LAD2 cells are sensitized with 1 µg/mL of human IgE overnight.[2]

2. β-Hexosaminidase Release Assay:

-

Sensitized LAD2 cells are washed and resuspended in Tyrode's buffer.

-

Cells are pre-incubated with various concentrations of (-)-Asarinin for 30 minutes at 37°C.

-

Degranulation is induced by challenging the cells with an appropriate antigen (e.g., anti-IgE).

-

The reaction is stopped by centrifugation at 4°C.

-

The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is read at 405 nm.

3. Histamine Release Assay:

-

Following the same sensitization and treatment protocol as the β-hexosaminidase assay, the cell supernatant is collected.

-

Histamine levels in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Cytokine Release Assay:

-

Sensitized LAD2 cells are treated with (-)-Asarinin and stimulated with an antigen.

-

After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of inflammatory cytokines such as TNF-α, IL-4, and IL-5 are measured using specific ELISA kits for each cytokine.

5. Western Blot Analysis for Src Kinase Phosphorylation:

-

LAD2 cells are treated with (-)-Asarinin (e.g., 100 µM) for a specified time (e.g., 6 hours).[1]

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of Src family kinases (e.g., Lyn, Fyn), PLC-γ1, p38α, and Akt.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

1. Animals:

-

BALB/c mice are commonly used for this model.[4]

2. Sensitization and Challenge:

-

Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on specific days (e.g., days 0, 7, and 14).[4]

-

Following the sensitization period, mice are challenged intranasally with OVA solution for several consecutive days to induce an allergic rhinitis response.[5]

3. Treatment:

-

(-)-Asarinin is administered orally (e.g., 5.0 mg/kg) daily during the challenge period.[2]

4. Assessment of Allergic Symptoms:

-

The frequency of sneezing and nasal rubbing movements is counted for a defined period after the final OVA challenge.[5]

5. Sample Collection and Analysis:

-

Blood: Serum is collected to measure the levels of total IgE, OVA-specific IgE, histamine, and cytokines (e.g., IL-4) using ELISA kits.[2]

-

Nasal Lavage Fluid (NALF): NALF can be collected to analyze inflammatory cell infiltration.

-

Nasal Tissue: The nasal mucosa is excised for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and tissue thickening.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by (-)-Asarinin and a general experimental workflow.

Caption: Proposed mechanism of (-)-Asarinin in inhibiting mast cell activation.

Caption: General experimental workflow for in vitro anti-inflammatory studies.

References

DL-Asarinin as a Precursor to Mammalian Lignans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Asarinin's role as a precursor to the mammalian lignans (B1203133), enterolactone (B190478) and enterodiol (B191174). It delves into the conversion process mediated by gut microbiota, the biological activities of the resulting lignans, and their potential therapeutic applications. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound and Mammalian Lignans

This compound is a furofuran-type lignan (B3055560) found in various medicinal plants and foods.[1] Like other plant lignans, it can be metabolized by the intestinal microflora of mammals into enterolignans, primarily enterodiol (END) and enterolactone (ENL).[1] These mammalian lignans have garnered significant scientific interest due to their potential health benefits, including roles in the prevention of hormone-dependent cancers and cardiovascular diseases.[2][3][4] Enterolactone and enterodiol exhibit both weak estrogenic and antiestrogenic activities, allowing them to modulate the body's hormonal balance.[2][3][4]

The Conversion Pathway: From this compound to Enterolignans

The transformation of this compound into enterolactone and enterodiol is a complex process orchestrated by the diverse enzymatic machinery of the gut microbiota.[1][5] While the complete metabolic pathway for asarinin (B95023) is still under investigation, it is understood to involve a series of demethylation, dehydroxylation, and dehydrogenation reactions.[5]

The general pathway for the conversion of plant lignans to enterolignans involves several key steps:

-

Deglycosylation: If the precursor lignan is in a glycosidic form, the sugar moieties are first cleaved by bacterial glycosidases.

-

Demethylation and Dehydroxylation: The aglycone then undergoes demethylation and dehydroxylation reactions, catalyzed by various bacterial species.

-

Conversion to Enterodiol and Enterolactone: These reactions ultimately lead to the formation of enterodiol, which can be further oxidized to enterolactone.[5]

The composition and activity of an individual's gut microbiota play a crucial role in the efficiency of this conversion, leading to significant inter-individual variations in enterolignan production.[6]

Figure 1: Proposed metabolic pathway of this compound to mammalian lignans by gut microbiota.

Quantitative Data on Lignan Conversion and Biological Activity

While specific quantitative data on the conversion yield of this compound to enterolactone and enterodiol is limited, studies on structurally similar lignans provide valuable insights. For instance, in vitro fermentation of sesamin (B1680957) with human fecal inoculum showed a conversion rate to mammalian lignans of 1.1%, which was significantly lower than the 57.2% conversion of secoisolariciresinol (B192356) diglucoside (SDG). The biological activities of enterolactone and enterodiol have been quantified in various studies, particularly their inhibitory effects on key enzymes involved in hormone synthesis.

Table 1: In Vitro Conversion of Plant Lignans to Mammalian Lignans

| Precursor Lignan | Conversion Rate (%) | Experimental System | Reference |

| Sesamin | 1.1 | In vitro fermentation with human fecal inoculum | [7] |

| Secoisolariciresinol diglucoside (SDG) | 57.2 | In vitro fermentation with human fecal inoculum | [7] |

Table 2: Inhibitory Activity of Mammalian Lignans on Key Enzymes

| Lignan | Enzyme | Inhibition | Concentration | Cell Line | Reference |

| Enterolactone (EL) | Aromatase | 37% | 10 µM | MCF-7 | [8] |

| Enterodiol (ED) | Aromatase | 81% | 10 µM | MCF-7 | [8] |

| Enterolactone (EL) | 17β-HSD type 1 | 84% | 50 µM | MCF-7 | [8] |

| Enterolactone (EL) | Aromatase | Ki = 14.4 µM | - | Human preadipocytes | |

| Enterodiol (ED) | Aromatase | - | - | Human preadipocytes |

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol outlines a general procedure for the in vitro conversion of this compound to mammalian lignans using human fecal inoculum.

Materials:

-

This compound

-

Fresh human fecal samples from healthy donors

-

Anaerobic culture medium (e.g., pre-reduced peptone-yeast extract-glucose broth)

-

Anaerobic chamber or gas-pack system

-

Centrifuge

-

Sterile tubes and glassware

Procedure:

-

Fecal Slurry Preparation: Immediately after collection, homogenize fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber. Centrifuge the slurry at a low speed to remove large debris.

-

Inoculation: Add the fecal supernatant (inoculum) to the anaerobic culture medium containing a known concentration of this compound.

-

Incubation: Incubate the culture anaerobically at 37°C for a specified period (e.g., 24, 48, 72 hours).

-

Sampling: At designated time points, withdraw aliquots of the culture for analysis.

-

Extraction: Centrifuge the aliquots to pellet the bacterial cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the lignans.

-

Analysis: Analyze the extracted lignans using GC-MS or HPLC.

GC-MS Analysis of Mammalian Lignans

This protocol describes the analysis of enterolactone and enterodiol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Extracted lignan samples

-

Internal standards (e.g., deuterated enterolactone)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Evaporate the solvent from the extracted lignan samples to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add the derivatizing agent and anhydrous pyridine. Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the lignans.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the TMS-derivatized lignans.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized enterolactone and enterodiol.

-

-

Quantification: Calculate the concentration of enterolactone and enterodiol in the original sample by comparing their peak areas to that of the internal standard.

Figure 2: General experimental workflow for the conversion and analysis of this compound.

Signaling Pathways and Biological Activities

Enterolactone and enterodiol exert their biological effects through multiple signaling pathways, primarily by interacting with estrogen receptors and modulating the activity of enzymes involved in steroid hormone metabolism.

Estrogen Receptor Signaling

Enterolactone and enterodiol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[3][4] Their effects can be either estrogenic or antiestrogenic, depending on the cellular context and the concentration of endogenous estrogens.[3][4]

-

Agonistic Activity: At low concentrations of endogenous estrogen, enterolignans can act as weak ER agonists, initiating downstream signaling cascades.

-

Antagonistic Activity: In the presence of high levels of estradiol, they can act as antagonists by competing for ER binding, thereby inhibiting the proliferative effects of estrogen.

One study found that enterodiol and enterolactone have different impacts on ERα transcriptional activation, with enterodiol inducing both AF-1 and AF-2 transactivation functions, similar to estradiol, while enterolactone is less efficient in inducing AF-1.

Aromatase Inhibition

Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. Enterolactone and enterodiol have been shown to be competitive inhibitors of aromatase.[2][8] By inhibiting this enzyme, they can reduce the local production of estrogens in peripheral tissues, which is a crucial mechanism for their potential anticancer effects, particularly in hormone-dependent breast cancer.[2][8]

Figure 3: Key signaling pathways modulated by enterolactone and enterodiol.

Conclusion and Future Directions

This compound serves as a precursor to the biologically active mammalian lignans, enterolactone and enterodiol. The conversion, mediated by the gut microbiota, leads to compounds with significant potential in the prevention and treatment of hormone-related diseases. While the general metabolic pathways and biological activities are becoming clearer, further research is needed to:

-

Determine the precise quantitative conversion yield of this compound to enterolactone and enterodiol in humans.

-

Identify the specific bacterial species and enzymes involved in the metabolism of this compound.

-

Elucidate the full spectrum of signaling pathways modulated by asarinin-derived enterolignans.

A deeper understanding of these aspects will be crucial for the development of novel therapeutic strategies based on this compound and other plant lignans.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone [jstage.jst.go.jp]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]

- 8. Dietary sesamin is converted to enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Asarinin in PC12 Cells: A Technical Guide

This technical guide provides an in-depth analysis of the neuroprotective effects of asarinin (B95023), a lignan (B3055560) found in plants of the Asarum genus, with a specific focus on its activity in rat adrenal pheochromocytoma (PC12) cells. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of asarinin in neurodegenerative diseases.

Introduction

Asarinin has demonstrated significant neuroprotective properties, particularly in models of neurotoxicity. Research has shown its ability to not only enhance dopamine (B1211576) biosynthesis but also to protect against cytotoxicity induced by neurotoxins such as 6-hydroxydopamine (6-OHDA)[1]. The mechanisms underlying these effects involve the modulation of key signaling pathways related to cell survival and apoptosis. This guide will detail the experimental evidence, methodologies, and cellular pathways influenced by asarinin in PC12 cells, a widely used model for neuronal studies.

Effects on Dopamine Biosynthesis

Asarinin has been shown to positively influence dopamine levels in PC12 cells. Treatment with asarinin at concentrations of 25-50 μM resulted in a notable increase in intracellular dopamine[1]. Furthermore, it enhanced the dopamine-boosting effects of L-DOPA, a precursor to dopamine[1]. This suggests a potential role for asarinin in conditions characterized by dopamine deficiency.

Cytoprotective Effects Against 6-OHDA-Induced Toxicity

A key aspect of asarinin's neuroprotective profile is its ability to shield PC12 cells from the cytotoxic effects of 6-OHDA, a neurotoxin commonly used to model Parkinson's disease. Asarinin (25 μM) effectively mitigated 6-OHDA-induced cell death by modulating critical signaling cascades involved in apoptosis and cell survival[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the effects of asarinin in PC12 cells.

Table 1: Effect of Asarinin on Dopamine Levels

| Treatment | Concentration | Outcome |

| Asarinin | 25-50 μM | Increased intracellular dopamine levels |

| Asarinin + L-DOPA | 25 μM Asarinin | Enhanced L-DOPA-induced increase in dopamine |

Table 2: Neuroprotective Effects of Asarinin against 6-OHDA-Induced Cytotoxicity

| Treatment | Concentration | Effect on 6-OHDA (100 μM)-Induced Events |

| Asarinin | 25 μM | Inhibited sustained ERK1/2 phosphorylation |

| Inhibited sustained p38MAPK phosphorylation | ||

| Inhibited sustained JNK1/2 phosphorylation | ||

| Inhibited Bax phosphorylation | ||

| Inhibited caspase-3 activity |

Table 3: Pro-survival Signaling Activated by Asarinin

| Treatment | Concentration | Pro-survival Effect |

| Asarinin | 25 μM | Induced transient phosphorylation of ERK1/2 |

| Activated Bad phosphorylation at Ser 112 | ||

| Induced PKA signaling | ||

| Increased CREB phosphorylation | ||

| Increased Tyrosine Hydroxylase (TH) phosphorylation |

Experimental Protocols

This section details the methodologies used to investigate the neuroprotective effects of asarinin in PC12 cells.

Cell Culture and Treatment